N-(2-acetylphenyl)methanesulfonamide
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Overview
Description
N-(2-acetylphenyl)methanesulfonamide: is an organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)methanesulfonamide typically involves the reaction of 2-acetylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-acetylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-carboxyphenylmethanesulfonamide.
Reduction: Formation of 2-(hydroxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted methanesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-acetylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing active metabolites that interact with cellular proteins and enzymes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
- N-(4-acetylphenyl)methanesulfonamide
- N-(2-acetylphenyl)benzenesulfonamide
- N-(2-acetylphenyl)ethanesulfonamide
Comparison: N-(2-acetylphenyl)methanesulfonamide is unique due to the specific positioning of the acetyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
N-(2-acetylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGKSJBYJPWYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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